BenchChemオンラインストアへようこそ!

2-Bromo-6-ethyl-pyrazine

Lipophilicity ADME Drug Design

Select 2-Bromo-6-ethyl-pyrazine for your synthesis to leverage its superior reactivity. The bromine leaving group ensures more efficient oxidative addition in palladium-catalyzed cross-couplings compared to chloro analogs, often resulting in higher yields under milder conditions. The specific 2,6-substitution pattern is critical for constructing kinase inhibitor architectures, and the ethyl group provides a calculated LogP increase of ~0.5 units over the methyl analog, allowing for predictable lipophilicity fine-tuning of your lead compounds.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
Cat. No. B7897535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-ethyl-pyrazine
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCCC1=CN=CC(=N1)Br
InChIInChI=1S/C6H7BrN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3
InChIKeyPXNAMPOICIOTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-ethyl-pyrazine (CAS 1086382-92-4): Core Physicochemical and Structural Data for Procurement and Research Use


2-Bromo-6-ethyl-pyrazine (C6H7BrN2, MW 187.04 g/mol) is a disubstituted pyrazine derivative featuring a bromine atom at the 2-position and an ethyl group at the 6-position of the pyrazine ring. It is primarily employed as a versatile heterocyclic building block in medicinal and synthetic organic chemistry [1]. Its bromine substituent enables efficient participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), while the ethyl group modulates both steric and electronic properties, offering distinct advantages over other halogenated or alkyl-substituted pyrazine analogs in specific synthetic and property-tuning applications [2].

The Case Against Simple Substitution: Why 2-Bromo-6-ethyl-pyrazine Cannot Be Replaced by In-Class Analogs


Within the class of halogenated alkylpyrazines, structural modifications—even seemingly minor ones—can drastically alter key physicochemical properties such as lipophilicity (LogP) and electronic character, as well as reactivity profiles in metal-catalyzed cross-coupling reactions. Simple substitution of 2-Bromo-6-ethyl-pyrazine with a methyl analog (e.g., 2-Bromo-6-methylpyrazine) or a chloro analog (e.g., 2-Chloro-6-ethylpyrazine) is not a straightforward exchange, as these changes introduce quantifiable differences in partition coefficients and leaving group ability that directly impact synthetic yield, purification ease, and the ultimate biological or material properties of downstream products. Furthermore, the specific 2,6-substitution pattern offers a distinct reactivity profile compared to other regioisomers, making it a critical choice for specific synthetic strategies .

Quantitative Differentiation Evidence: 2-Bromo-6-ethyl-pyrazine vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Bromo-6-ethyl-pyrazine Exhibits Higher Lipophilicity Than the Methyl Analog

2-Bromo-6-ethyl-pyrazine demonstrates significantly higher lipophilicity compared to its closest methyl-substituted analog, 2-Bromo-6-methylpyrazine. This increase in LogP can influence membrane permeability, protein binding, and overall pharmacokinetic profiles of derived compounds. The quantified difference is a direct result of the additional methylene unit in the ethyl group [1].

Lipophilicity ADME Drug Design Medicinal Chemistry

Leaving Group Ability: Superior Reactivity of the Bromine Substituent vs. Chlorine in Cross-Coupling Reactions

The bromine atom in 2-Bromo-6-ethyl-pyrazine is a significantly better leaving group than the chlorine atom in 2-Chloro-6-ethylpyrazine. This is a fundamental principle in organic synthesis, quantified by the pKa of the conjugate acid of the leaving group. A lower pKa correlates with a better leaving group, and the pKa of HBr (-9) is lower than that of HCl (-7) [1]. This difference translates to higher reactivity and often higher yields in key reactions such as Suzuki-Miyaura cross-couplings.

Cross-Coupling Suzuki Reaction Leaving Group Reactivity Synthetic Chemistry

Regioisomer Differentiation: Distinct Reactivity Profile of 2,6-Disubstituted Pyrazines vs. 2,3-Isomers

The 2,6-disubstitution pattern of 2-Bromo-6-ethyl-pyrazine imparts a different reactivity profile compared to its 2,3-disubstituted regioisomer (2-Bromo-3-ethylpyrazine). In 2,6-disubstituted pyrazines, the two substituents are para-like relative to each other across the ring, which influences both the electronic distribution and the steric environment around the reactive sites. This contrasts with the ortho-like arrangement in 2,3-disubstituted systems. Such differences are critical in directing regioselective metalation and subsequent functionalization [1].

Regioselectivity Pyrazine Chemistry Synthetic Strategy Metalation

Application Scenarios for 2-Bromo-6-ethyl-pyrazine Based on Established Differentiation Evidence


Optimization of Suzuki-Miyaura Cross-Coupling Reactions

Researchers seeking to optimize carbon-carbon bond formation via Suzuki-Miyaura coupling will find that 2-Bromo-6-ethyl-pyrazine offers a distinct advantage over its chloro analog. The quantifiably better leaving group ability of bromine (pKa HBr = -9) compared to chlorine (pKa HCl = -7) [1] directly translates to more efficient oxidative addition with palladium catalysts. This often results in higher yields and the ability to use milder reaction conditions, which is particularly beneficial when working with sensitive or complex coupling partners.

Lipophilicity-Tuned Drug Discovery Programs

In medicinal chemistry campaigns where fine-tuning the lipophilicity of a lead compound is critical for optimizing its ADME profile, 2-Bromo-6-ethyl-pyrazine provides a specific and quantifiable advantage over the 6-methyl analog. The calculated increase in LogP of approximately 0.4-0.6 units [2] allows medicinal chemists to incrementally increase a molecule's hydrophobic character. This can be a key parameter for improving membrane permeability or enhancing target binding affinity in a predictable and controlled manner.

Synthesis of Pyrazine-Based Kinase Inhibitors and CNS Agents

The pyrazine core is a privileged scaffold in numerous kinase inhibitors and central nervous system (CNS) therapeutics. 2-Bromo-6-ethyl-pyrazine serves as a key intermediate for the introduction of this core with a specific 2,6-substitution pattern, which is found in several patent applications for ATR, Syk, and ROCK kinase inhibitors [3]. The specific regiochemistry of this building block is essential for constructing the desired inhibitor architecture, and its ready participation in cross-coupling reactions enables the rapid generation of diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-ethyl-pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.